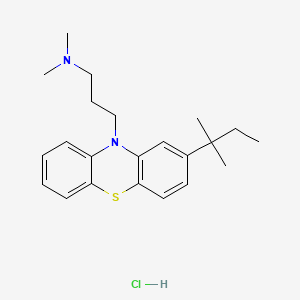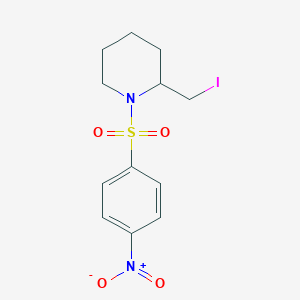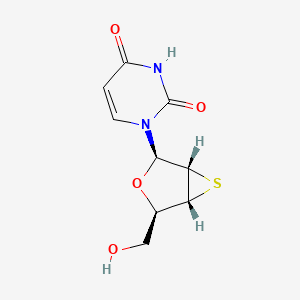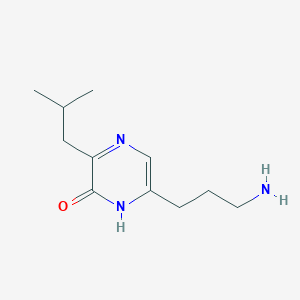
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one is a chemical compound with a unique structure that includes a pyrazinone ring substituted with an aminopropyl group and a methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones.
Substitution Reactions: The aminopropyl and methylpropyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substitutions occur at the correct positions on the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aminopropyl and methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce amines or alcohols.
Substitution: Can result in a variety of substituted pyrazinone derivatives.
科学的研究の応用
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
類似化合物との比較
6-(3-Aminopropyl)-3-(2-methylpropyl)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
Pyrazinone Derivatives: Compounds with similar pyrazinone structures but different substituents.
Aminopropyl Substituted Compounds: Molecules with aminopropyl groups attached to different core structures.
Methylpropyl Substituted Compounds: Compounds with methylpropyl groups attached to various core structures.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which may offer distinct advantages in its applications.
特性
CAS番号 |
64145-31-9 |
|---|---|
分子式 |
C11H19N3O |
分子量 |
209.29 g/mol |
IUPAC名 |
6-(3-aminopropyl)-3-(2-methylpropyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H19N3O/c1-8(2)6-10-11(15)14-9(7-13-10)4-3-5-12/h7-8H,3-6,12H2,1-2H3,(H,14,15) |
InChIキー |
URLUWMFCMBEPIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC=C(NC1=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


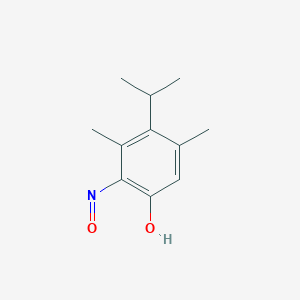
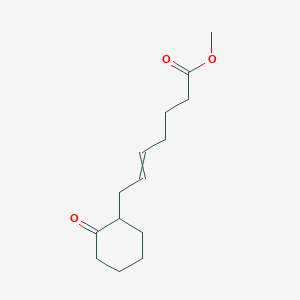

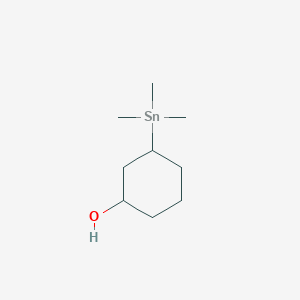
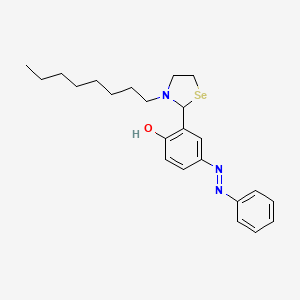


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

